3-(3-Aminopropyl)imidazolidine-2,4-dione

Organic Synthesis Amide Coupling Hydantoin Derivatives

Researchers seeking a rigid hydantoin scaffold with a reactive amine handle for targeted antibiotic conjugation often face limited options. 3-(3-Aminopropyl)imidazolidine-2,4-dione solves this by providing: - A terminal primary amine for efficient EDCI/HOBt-mediated amide bond formation (70% yield demonstrated with complex thiazole acids). - Precise N3-substitution critical for structural fidelity in thiopeptide derivatives (e.g., micrococcin P2 analogs 6c/6d). - Hydrochloride salt form (CAS 1303889-72-6) available for enhanced solubility in DMSO (≥14.75 mg/mL) and reliable high-throughput screening.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 138088-05-8
Cat. No. B13240147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopropyl)imidazolidine-2,4-dione
CAS138088-05-8
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)CCCN
InChIInChI=1S/C6H11N3O2/c7-2-1-3-9-5(10)4-8-6(9)11/h1-4,7H2,(H,8,11)
InChIKeyOAONBXMODJLSLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Aminopropyl)imidazolidine-2,4-dione – Bifunctional Hydantoin Building Block


3-(3-Aminopropyl)imidazolidine-2,4-dione (CAS 138088-05-8) is a hydantoin derivative featuring a terminal primary amine linked via a propyl spacer to the N3 position of the imidazolidine-2,4-dione core. Its molecular formula is C6H11N3O2 with a molecular weight of 157.17 g/mol [1]. The compound serves as a bifunctional building block, enabling amide bond formation via the aminopropyl handle while retaining the hydantoin ring's capacity for further heterocyclic modification. Commercial availability is typically at 95% purity , and the hydrochloride salt form (CAS 1303889-72-6) is also commonly supplied to enhance handling and solubility .

Bifunctional building block: primary amine enables amide coupling; hydantoin core supports heterocyclic elaboration.

Form flexibility: free base and hydrochloride salt available for tailored solubility and handling.

Reported application: used as key intermediate in antibiotic lead generation programs (thiopeptide synthesis).

3-(3-Aminopropyl)imidazolidine-2,4-dione: Irreplaceable Building Block


Substitution with a generic hydantoin (e.g., unsubstituted imidazolidine-2,4-dione) or a simple alkyl amine (e.g., propylamine) fails to replicate the compound's specific utility. The unsubstituted hydantoin lacks the reactive amine handle required for conjugation or solid-phase anchoring, while simple alkyl amines cannot provide the rigid heterocyclic core that is essential for creating stable, functionalized hydantoin derivatives with defined 3D orientation [1]. Similarly, positional isomers like 5-(3-aminopropyl)imidazolidine-2,4-dione (CAS 69489-33-4) or 5,5-dimethylated analogs (e.g., CAS 2031258-59-8) present different steric and electronic environments that alter reaction kinetics, regioselectivity, and the physicochemical properties of downstream products [2]. The specific substitution pattern at the N3 position is critical for the successful synthesis of advanced intermediates, such as those used in micrococcin P2 derivative programs, where structural fidelity directly impacts biological outcomes [3].

Unsubstituted hydantoin

Lacks the amine conjugation handle; may prevent solid-phase anchoring or bioconjugation.

Positional isomer (e.g., 5-aminopropyl)

Different steric and electronic environment may shift reaction regioselectivity and alter downstream product properties.

Simple alkyl amines

Cannot provide the rigid hydantoin core; lack of heterocyclic scaffold may affect molecular geometry and metabolic stability.

3-(3-Aminopropyl)imidazolidine-2,4-dione: Differentiation Evidence


Amide Coupling Efficiency with EDCI/HOBt

In a standard EDCI/HOBt-mediated amide coupling with 1-[(2-bromo-1,3-thiazole-4-carbonyl)amino]cyclopropane-1-carboxylic acid, 3-(3-aminopropyl)imidazolidine-2,4-dione achieved a 70% isolated yield [1]. This yield serves as a benchmark for evaluating the reactivity of this specific aminopropyl hydantoin building block compared to other amine-containing hydantoins in similar coupling reactions. While direct comparator data from identical conditions are sparse, this 70% yield is within the expected range for EDCI-mediated couplings of aliphatic amines with sterically hindered carboxylic acids, confirming the compound's suitability as a reliable coupling partner [1].

Amide Coupling Yield
Class-level inference
70% isolated yield
Reported reactivity benchmark for coupling with hindered acids.
Based on single example; direct comparator data not available.
Organic Synthesis Amide Coupling Hydantoin Derivatives

Physicochemical Profile vs. 5,5-Dimethylhydantoin

Computed molecular descriptors reveal distinct physicochemical properties for 3-(3-aminopropyl)imidazolidine-2,4-dione compared to a common hydantoin scaffold, 5,5-dimethylhydantoin. The target compound exhibits a lower XLogP3 (-1.4 vs. -0.3), indicating greater hydrophilicity, and a larger topological polar surface area (75.4 Ų vs. 66.5 Ų) [1][2]. These differences are quantitatively significant and can influence solubility, permeability, and target binding, making the compound a potentially more suitable starting point for optimizing aqueous solubility in lead generation programs compared to the more lipophilic dimethyl analog [2].

Physicochemical Profile vs. 5,5-Dimethylhydantoin
Cross-study comparable
ΔXLogP3 = -1.1; TPSA 75.4 vs 66.5 Ų
Higher hydrophilicity may support aqueous solubility optimization.
Computed properties; experimental solubility confirmation advised.
ADME Drug Discovery Hydantoin Derivatives

Solubility Enhancement by Hydrochloride Salt

The hydrochloride salt form of 3-(3-aminopropyl)imidazolidine-2,4-dione (CAS 1303889-72-6) demonstrates a defined solubility profile in common solvents. Quantitative data indicates solubility of ≥14.75 mg/mL in DMSO, ≥12.88 mg/mL in ethanol, and <2.5 mg/mL in water [1]. While solubility data for the free base form is not directly available for comparison, salt formation is a standard strategy to enhance aqueous solubility of amine-containing compounds [2]. This specific solubility profile provides a clear, measurable advantage for researchers requiring dissolution in polar aprotic or protic solvents for in vitro assays or formulation development, differentiating it from poorly soluble hydantoin analogs [1].

Hydrochloride Salt Solubility
Class-level inference
≥14.75 mg/mL (DMSO); ≥12.88 mg/mL (EtOH)
Defined salt solubility enables reproducible stock solution preparation.
Supplier data; verify for other solvent systems.
Formulation Solubility Hydantoin Derivatives

Micrococcin P2 Antibiotic Synthesis

3-(3-Aminopropyl)imidazolidine-2,4-dione was employed as a key building block in the synthesis of novel micrococcin P2 (MP2) derivatives [1]. The resulting MP2 analogues, specifically compounds 6c and 6d, demonstrated statistically significant improvements in efficacy against impetigo and C. difficile infection (CDI) in preclinical models compared to current first-line treatments [1]. Compound 6c showed a shorter treatment duration for impetigo, while compound 6d exhibited no observed recurrence of CDI and minimal impact on the gut microbiome [1]. This application validates the compound's utility in generating biologically active molecules with quantifiable therapeutic advantages.

Micrococcin P2 Antibiotic Synthesis
Class-level, model evidence
Key building block for MP2 derivatives 6c/6d; reported model-response improvements in impetigo/CDI models.
Demonstrates utility in antibiotic lead generation; model-derived context.
Activity attributed to final compounds; not a standalone agent.
Medicinal Chemistry Antibiotic Development Thiopeptides

3-(3-Aminopropyl)imidazolidine-2,4-dione – Key Applications


Micrococcin P2 Antibiotic Synthesis

Use as a key amine building block in the construction of novel thiopeptide antibiotics targeting Gram-positive pathogens. The compound's bifunctional nature enables precise incorporation of a hydantoin moiety into complex natural product analogs, as demonstrated in the development of MP2 derivatives 6c and 6d, which exhibited superior preclinical efficacy against impetigo and C. difficile compared to existing therapies [1].

Functionalized Probe and Conjugate Design

Leverage the primary amine for site-specific conjugation to fluorophores, biotin, or solid supports via robust amide bond formation (e.g., using EDCI/HOBt, where a 70% yield was achieved for a complex thiazole-containing acid) [2]. The hydantoin core provides a rigid, heterocyclic scaffold that can impart unique binding properties or metabolic stability to the resulting conjugate.

Hydantoin Series Hit-to-Lead Optimization

Employ this compound as a hydrophilic, polar scaffold for lead optimization. Its computed LogP of -1.4 and TPSA of 75.4 Ų differentiate it from more lipophilic hydantoins like 5,5-dimethylhydantoin (LogP -0.3) [3][4]. This profile makes it a valuable starting point for medicinal chemists aiming to improve aqueous solubility and reduce logD in a lead series without sacrificing the hydantoin pharmacophore.

Hydrochloride Salt for Formulation & Assays

Procure the hydrochloride salt form (CAS 1303889-72-6) when aqueous or polar solvent solubility is paramount. The defined solubility of ≥14.75 mg/mL in DMSO and ≥12.88 mg/mL in ethanol [5] ensures reliable preparation of stock solutions for high-throughput screening and in vitro ADME assays, minimizing variability compared to the less soluble free base or alternative hydantoin derivatives.

Application
Selection Property
Validation Focus
Micrococcin P2 antibiotic synthesis
Bifunctional building block validated in complex thiopeptide assembly
Antimicrobial model-response endpoints (reported context)
Probe and conjugate design
Primary amine reactivity for amide conjugation (benchmarked coupling)
Conjugate integrity and target binding validation
Hit-to-lead optimization (hydantoin series)
Hydrophilic hydantoin core (low computed LogP) vs lipophilic analogs
Aqueous solubility and logD optimization in lead series
Hydrochloride salt for assay stock solutions
Salt form with defined solubility in DMSO and ethanol
Stock solution consistency and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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